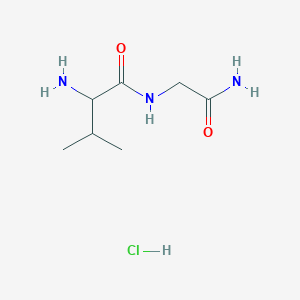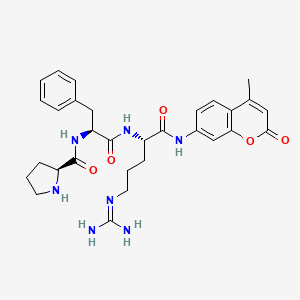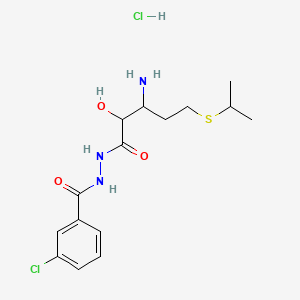![molecular formula C28H30N6O4 B12320317 N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)
N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide is a complex organic compound with a unique structure that combines azide, dimethylamino, and spirobenzofuran functionalities
Preparation Methods
The synthesis of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the spirobenzofuran core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirobenzofuran structure.
Introduction of the dimethylamino groups: This is typically achieved through nucleophilic substitution reactions using dimethylamine.
Azidation: The azide group is introduced via a substitution reaction using sodium azide.
Coupling and final modifications: The final step involves coupling the azidopropyl group to the spirobenzofuran core and making any necessary modifications to achieve the desired compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazoles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for click chemistry such as copper(I) iodide.
Scientific Research Applications
N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used to label biomolecules, such as proteins and nucleic acids, for imaging and tracking purposes.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding capabilities.
Mechanism of Action
The mechanism of action of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves its ability to participate in click chemistry reactions. The azide group can react with alkyne groups in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The dimethylamino groups can also interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar compounds to N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide include:
N-(3-azidopropyl)biotinamide: This compound also contains an azide group and is used in similar click chemistry applications.
N-(3-dimethylaminopropyl)octadecanamide: This compound has a similar dimethylamino group but differs in its overall structure and applications.
The uniqueness of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O4/c1-33(2)17-9-11-20-23(15-17)37-24-16-18(34(3)4)10-12-21(24)28(20)22-8-5-7-19(25(22)27(36)38-28)26(35)30-13-6-14-31-32-29/h5,7-12,15-16,20,23H,6,13-14H2,1-4H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRBDGHKAQZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC(=C5C(=O)O3)C(=O)NCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)


![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)







![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
